Cas no 321538-05-0 (2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline)

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a trifluoromethyl group and a 3,5-dimethylpyrazol-1-yl moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole ring contributes to potential bioactivity, particularly in kinase inhibition or antimicrobial applications. Its well-defined molecular architecture allows for precise modifications in drug discovery. The compound’s stability under various conditions and compatibility with further functionalization make it a versatile intermediate for developing novel bioactive molecules. Suitable for controlled synthesis, it is typically handled under inert conditions due to its sensitivity.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline structure
321538-05-0 structure
Product name:2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline
CAS No:321538-05-0
MF:C14H11F3N4
MW:292.259152650833
CID:5698477
PubChem ID:1470914

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline Chemical and Physical Properties

Names and Identifiers

    • Quinoxaline, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)-
    • AKOS005085355
    • 321538-05-0
    • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline
    • 2-(3,5-dimethylpyrazol-1-yl)-3-(trifluoromethyl)quinoxaline
    • CCG-275988
    • 2K-013
    • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline
    • Inchi: 1S/C14H11F3N4/c1-8-7-9(2)21(20-8)13-12(14(15,16)17)18-10-5-3-4-6-11(10)19-13/h3-7H,1-2H3
    • InChI Key: OOYNABOADDGMGW-UHFFFAOYSA-N
    • SMILES: FC(C1C(=NC2C=CC=CC=2N=1)N1C(C)=CC(C)=N1)(F)F

Computed Properties

  • Exact Mass: 292.09358085g/mol
  • Monoisotopic Mass: 292.09358085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 43.6Ų

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Predicted)
  • Boiling Point: 384.6±42.0 °C(Predicted)
  • pka: -2.69±0.19(Predicted)

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1676390-2mg
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline
321538-05-0 98%
2mg
¥619.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1676390-1mg
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline
321538-05-0 98%
1mg
¥464.00 2024-08-02

Additional information on 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline

The compound 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline (CAS No. 321538-05-0) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of quinoxalines, which are known for their unique structural properties and versatile reactivity. The molecule features a quinoxaline core, which is a bicyclic structure composed of two nitrogen atoms and four carbon atoms arranged in a fused ring system. The substituents on the quinoxaline core—specifically, the 3,5-dimethylpyrazole group at position 2 and the trifluoromethyl group at position 3—contribute to its distinctive chemical properties and functional versatility.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a variety of methods, including multi-component reactions and transition metal-catalyzed processes. These methods have not only improved the yield and purity of the compound but also opened up new avenues for its application in drug discovery, material science, and catalysis. The quinoxaline framework is particularly valuable due to its ability to act as a π-electron-deficient aromatic system, making it an excellent candidate for various π–π interactions and coordination chemistry applications.

One of the most promising areas of research involving this compound is its application in drug design. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical properties for drug candidates. Recent studies have demonstrated that this compound exhibits potent biological activity against various disease targets, including cancer cells and inflammatory pathways. For instance, research published in *Nature Communications* highlighted its ability to inhibit key enzymes involved in tumor progression, suggesting its potential as a lead compound for anticancer drug development.

In addition to its biological applications, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline has shown remarkable promise in material science. Its electron-deficient aromatic system makes it an ideal candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). A study conducted by researchers at Stanford University demonstrated that incorporating this compound into organic semiconductors significantly enhances their charge transport properties, leading to improved device performance.

The synthesis of this compound involves a series of carefully optimized steps to ensure high purity and structural integrity. One common approach involves the condensation of o-phenylenediamine derivatives with carbonyl compounds under high temperature conditions. The introduction of the trifluoromethyl group is typically achieved through electrophilic substitution reactions, while the pyrazole moiety can be introduced via cyclization reactions involving β-diketones or related precursors.

From an environmental perspective, the synthesis and application of this compound are subject to rigorous safety and sustainability standards. Researchers are actively exploring green chemistry approaches to minimize waste generation and reduce energy consumption during its production. For example, catalytic processes using renewable resources as solvents have been proposed to enhance the eco-friendliness of its synthesis.

In conclusion, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline (CAS No. 321538-05-0) represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, material science, and catalysis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.

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